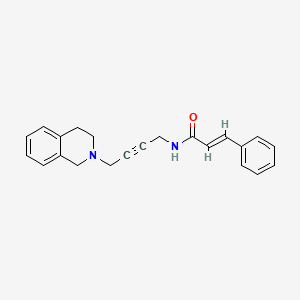

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

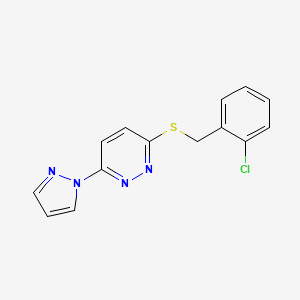

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide, also known as DIQA, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of isoquinolinyl-butynes and has been shown to exhibit a wide range of biological activities.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Cascade Radical Cyclization for Dihydroquinolinones Synthesis : A study by Zhang et al. (2016) introduced a silver-catalyzed cascade cyclization process utilizing cinnamamides, offering a direct method for synthesizing 3,4-disubstituted dihydroquinolin-2(1H)-ones. This method demonstrates the activation of the P-H bond and functionalization of the C(sp(2))-H bond, presenting a valuable approach for the synthesis of complex heterocyclic compounds (Honglin Zhang et al., 2016).

Copper-Catalyzed Oxidative Cyclization : Zhou et al. (2014) developed a copper-catalyzed tandem oxidative cyclization of cinnamamides with benzyl hydrocarbons, leading to the efficient synthesis of dihydroquinolinones. This process involves the direct cross-dehydrogenative coupling of sp(3) and sp(2) C-H bonds, allowing for rapid access to diverse dihydroquinolinones in a single step (Shi‐Liu Zhou et al., 2014).

Structural and Physicochemical Analysis

- X-ray Crystallographic Analysis : Galvis et al. (2021) performed a detailed X-ray crystallographic analysis of 3,4-dihydroisoquinolines, highlighting the impact of solvent and starting material structure on the nature of the products. This study provides insights into the structural stability and potential applications of these compounds as ionic conductors (Carlos E. Puerto Galvis et al., 2021).

Biological Applications

Protein-Tyrosine Kinase Inhibition : Research by Burke et al. (1993) explored bicyclic analogues of cinnamamides as inhibitors of the lymphocyte protein-tyrosine kinase p56lck, demonstrating the potential of these compounds in developing new therapeutic agents targeting protein kinases (T. Burke et al., 1993).

Bronchodilators Synthesis : Dalence-Guzmán et al. (2010) synthesized a series of tetrahydroisoquinoline amides showing promising bronchorelaxing properties, indicating the potential of cinnamamide derivatives in treating pulmonary disorders (María F Dalence-Guzmán et al., 2010).

Antimicrobial and Anti-inflammatory Activities : Zablotskaya et al. (2013) synthesized a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, revealing their psychotropic, anti-inflammatory, cytotoxic, and antimicrobial activities. This study underscores the multifaceted biological activities of cinnamamide derivatives and their potential in drug development (A. Zablotskaya et al., 2013).

Mécanisme D'action

Target of Action

THIQs are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Mode of Action

The mode of action would depend on the specific targets of the compound. For instance, some THIQs are known to function as antineuroinflammatory agents . The exact interaction of this compound with its targets would need to be elucidated through experimental studies.

Propriétés

IUPAC Name |

(E)-N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O/c25-22(13-12-19-8-2-1-3-9-19)23-15-6-7-16-24-17-14-20-10-4-5-11-21(20)18-24/h1-5,8-13H,14-18H2,(H,23,25)/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTBJAUYUSHUKGN-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)cinnamamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[2-(1H-indol-3-yl)ethylsulfamoyl]phenyl]acetamide](/img/structure/B2938707.png)

![4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylbutanamide](/img/structure/B2938708.png)

![N-[(2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]prop-2-enamide](/img/structure/B2938713.png)

![1-[1,1'-Biphenyl]-4-yl-3-(4-methoxyanilino)-1-propanone](/img/structure/B2938721.png)

![ethyl 2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2938723.png)

![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2938726.png)

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2938729.png)